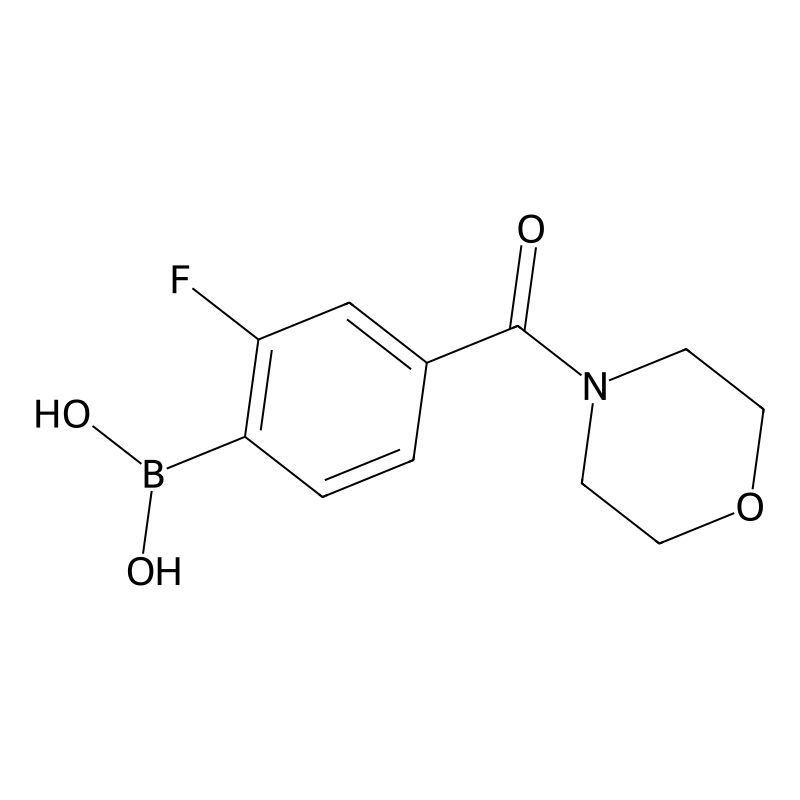(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications in Medicinal Chemistry
The boronic acid functionality in (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid allows it to participate in covalent bonding with complementary functional groups, such as diols or cis-diols, through a process called Suzuki-Miyaura coupling. This reaction is a powerful tool for organic synthesis and can be used to create complex organic molecules with potential pharmaceutical applications [].
There is limited research available specifically on (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid, but scientists have explored similar boronic acid derivatives for their potential to bind to specific enzymes or receptors in the body. By attaching a biologically active group to the boronic acid moiety, researchers can create new drug candidates that target specific diseases [].
(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains a fluorine atom and a morpholine moiety. The molecular structure can be represented as follows:
- Molecular Formula: C${12}$H${14}$B F N O$_{3}$
- Molecular Weight: Approximately 249.05 g/mol
The unique structure allows for specific interactions with biological targets, making it valuable in drug design and development.
There is no current research available on the specific mechanism of action of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid in biological systems. As mentioned earlier, its significance lies in its use as a building block for other molecules with potential biological activity.
- Suzuki Coupling: (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid can react with aryl halides to form biaryl compounds in the presence of palladium catalysts.
- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
- Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation depending on the pH of the environment, influencing its reactivity.
Research indicates that (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid exhibits various biological activities:
- Anticancer Properties: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Enzyme Inhibition: The boronic acid moiety is known for its ability to inhibit serine proteases and other enzymes, which can be leveraged for therapeutic purposes.
These activities are often assessed through quantitative structure–activity relationship (QSAR) studies to predict efficacy based on structural attributes .
Several methods exist for synthesizing (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid:
- Direct Boronation: Starting from a suitable phenol derivative, boronation can be achieved using boron trifluoride etherate.
- Fluorination Followed by Boronation: A fluorinated precursor can be synthesized first and then subjected to boronation.
- Coupling Reactions: Utilizing Suzuki coupling techniques with pre-synthesized boronic acids and aryl halides.
Each method has its advantages regarding yield and purity.
The applications of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid include:
- Drug Development: As an intermediate in the synthesis of pharmaceuticals targeting various diseases.
- Material Science: Used in creating functional materials through polymerization reactions.
- Bioconjugation: Its ability to form stable complexes with biomolecules makes it useful in bioconjugation strategies.
Interaction studies often involve assessing how (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to measure binding affinities and kinetics. These studies help elucidate the compound's mechanism of action at the molecular level.
Several compounds share structural similarities with (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Notable comparisons include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Fluorophenylboronic Acid | Simple phenylboronic structure | Lacks morpholine moiety |
| 4-Methylphenylboronic Acid | Contains a methyl group on the phenyl ring | Different electronic properties |
| 3-Pyridylboronic Acid | Contains a pyridine ring | Exhibits different biological activity profiles |
The presence of the morpholine group in (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid enhances its solubility and potential interactions compared to these similar compounds.








